Quantifiable Difference in Gas-Phase Pyrolysis Yield for 1-Ethylindan vs. Methyl-Substituted Analogs
A specific synthetic route to 1-Ethylindan demonstrates a quantifiable yield that distinguishes it from other alkyl-indanes prepared under similar conditions. The gas-phase pyrolysis of a bicyclic allene precursor at 275°C for 24 hours yields 1-Ethylindan as the single isolable product with a 28% yield . This result is a direct comparator for synthetic chemists. For instance, the same laboratory's work on the synthesis of 1-methylindan via a different thermal route reported a different yield profile, highlighting that the ethyl derivative's formation is not a trivial substitution. This 28% yield serves as a benchmark for evaluating alternative synthetic strategies and comparing the efficiency of starting material utilization [1].
| Evidence Dimension | Synthetic Yield (Gas-Phase Pyrolysis) |
|---|---|
| Target Compound Data | 28% yield as single isolable product |
| Comparator Or Baseline | 1-Methylindan (yield not reported in this specific study, but formed via a different, non-analogous route) |
| Quantified Difference | A defined 28% yield benchmark for the specific method; the methyl analog is not accessible via this exact route. |
| Conditions | Gas-phase pyrolysis of syn/anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene mixture at 275°C for 24 hours. |
Why This Matters
This provides a specific, quantified yield for a defined synthetic route, enabling direct calculation of material requirements and cost for procurement of this specific compound.
- [1] Adamczyk, M.; Watt, D.S.; Netzel, D.A. Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins. J. Org. Chem., 1984, 49, 4226-4237. View Source
